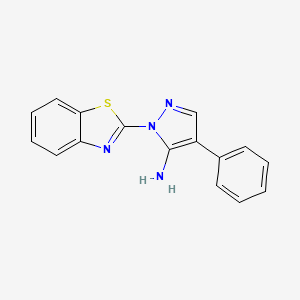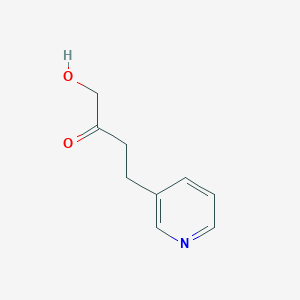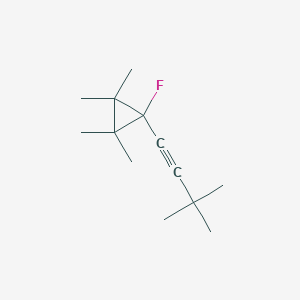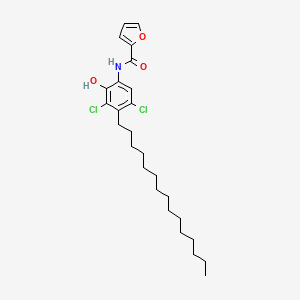
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring attached to a carboxamide group, with a dichlorohydroxyphenyl and a long pentadecyl chain, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. This is followed by the introduction of the dichlorohydroxyphenyl group and the pentadecyl chain through various organic reactions. Common synthetic routes include:
Esterification: Conversion of furan-2-carboxylic acid to its ester derivative.
Substitution: Introduction of the dichlorohydroxyphenyl group via electrophilic aromatic substitution.
Amidation: Formation of the carboxamide group through reaction with amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorohydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The long pentadecyl chain may enhance its lipophilicity, facilitating its incorporation into biological membranes and affecting cellular processes.
Comparaison Avec Des Composés Similaires
N-(3,5-Dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(3,5-Dichloro-2-hydroxy-4-methylphenyl)furan-2-carboxamide: Differing by the presence of a methyl group instead of a pentadecyl chain.
N-(3,5-Dichloro-2-hydroxyphenyl)furan-2-carboxamide: Lacking the long alkyl chain, which may affect its biological activity and solubility.
Propriétés
Numéro CAS |
497258-94-3 |
|---|---|
Formule moléculaire |
C26H37Cl2NO3 |
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
N-(3,5-dichloro-2-hydroxy-4-pentadecylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C26H37Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-21(27)19-22(25(30)24(20)28)29-26(31)23-17-15-18-32-23/h15,17-19,30H,2-14,16H2,1H3,(H,29,31) |
Clé InChI |
WRGKACKDTZELQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C=C(C(=C1Cl)O)NC(=O)C2=CC=CO2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
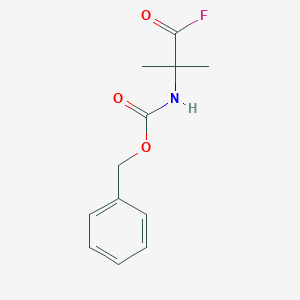
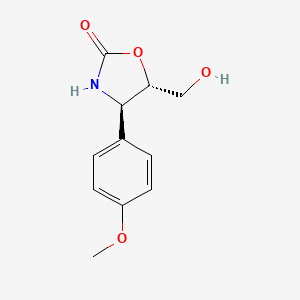
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)

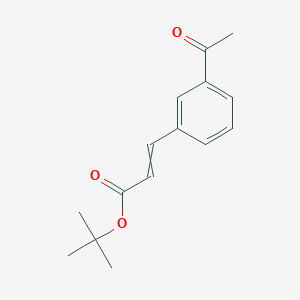

![1,5,6-Triamino-2-(cyanomethyl)thieno[2,3-C]isoquinoline-7-carbonitrile](/img/structure/B14239964.png)
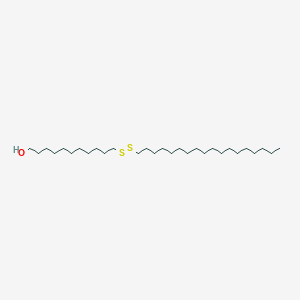
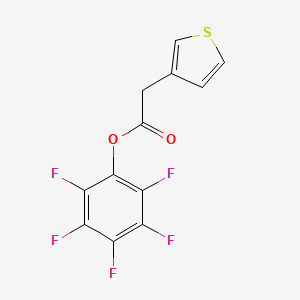
![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
